Bis(2-aminoacetoxy)copper

概述

描述

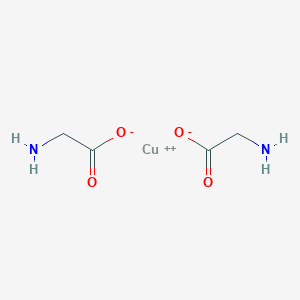

Bis(2-aminoacetoxy)copper, also known as copper glycinate, is a coordination compound with the molecular formula C₄H₈CuN₂O₄ and a molecular weight of 211.66 g/mol . Its structure consists of a central copper(II) ion coordinated to two glycinate ligands (derived from 2-aminoacetic acid). Key properties include:

- CAS Number: 13479-54-4

- Melting Point: 213°C

- Solubility: Highly soluble in water, slightly soluble in alcohol .

- Applications: Primarily used as a copper supplement in animal feed and human nutrition due to its bioavailability .

The compound is classified as a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335) . Proper handling requires protective equipment and ventilation .

准备方法

合成路线和反应条件: 甘氨酸铜通常通过在水性乙醇中使乙酸铜(II) 与甘氨酸反应而合成。 该反应通过非氧化还原解离取代机制进行,通常生成顺式异构体 . 一般反应如下:[ \text{Cu(OAc)₂ + 2 H₂NCH₂COOH + x H₂O → [Cu(H₂NCH₂COO)₂(H₂O)ₓ] + 2 AcOH} ] 其中 x = 0 或 1 .

工业生产方法: 更工业化的做法是将氧化铜溶解在氨水中形成铜氨络合物,然后与甘氨酸反应。 产物通过离心和蒸馏进行提纯 . 另一种方法是在水浴中将碳酸铜粉末与甘氨酸溶液搅拌,然后进行结晶和离心 .

化学反应分析

反应类型: 甘氨酸铜经历各种化学反应,包括:

氧化和还原: 由于存在铜(II) 离子,甘氨酸铜可以参与氧化还原反应。

取代反应: 在适当的条件下,甘氨酸配体可以被其他配体取代.

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 硼氢化钠等还原剂。

主要产物:

氧化: 形成铜(III) 络合物。

还原: 形成铜(I) 络合物。

取代: 形成具有不同配体的新的配位络合物.

科学研究应用

甘氨酸铜在科学研究中具有广泛的应用:

作用机制

甘氨酸铜的作用机制与其通过配位化学与生物分子的相互作用能力有关。铜(II) 离子可以与各种生物分子结合,影响其结构和功能。 这种相互作用会影响诸如酶之类的分子靶标,导致其活性及其途径发生改变 .

类似化合物:

硫酸铜(II): 另一种用于各种应用的铜(II) 络合物。

乙酸铜(II): 用作甘氨酸铜合成的先驱体。

氯化铜(II): 通常用于实验室和工业应用.

比较: 甘氨酸铜因其与甘氨酸配体的特定配位而独一无二,这使其具有独特的性质,如溶解度和稳定性。 与硫酸铜(II) 和氯化铜(II) 不同,甘氨酸铜形成一个五元螯合环,提供不同的反应性和应用 .

相似化合物的比较

Comparison with Similar Copper Compounds

Structural and Chemical Properties

Bis(2-aminoacetoxy)copper vs. Copper(II) Acetate Monohydrate

Key Differences :

- The glycinate ligands in this compound provide additional nitrogen coordination sites, enhancing stability and bioavailability compared to acetate ligands in Copper(II) Acetate .

- The amino groups in this compound facilitate stronger metal-ligand interactions, making it less prone to hydrolysis than Copper(II) Acetate .

This compound

- Feed Additives : Preferred for livestock due to rapid absorption and reduced toxicity risks .

- Human Supplements : Used in fortified foods and dietary supplements for copper deficiency .

Copper(II) Acetate Monohydrate

- Industrial Catalysis : Employed in organic synthesis (e.g., Ullmann reactions) .

- Fungicides : Effective in agricultural formulations for crop protection .

Performance Notes:

- This compound’s amino ligands improve its compatibility with biological systems, whereas Copper(II) Acetate’s simpler structure suits non-biological applications .

Key Observations :

- Both compounds require strict exposure controls, but this compound’s lower acute toxicity makes it safer for controlled nutritional use .

Research Findings and Data

Stability and Reactivity

- This compound: Stable under recommended storage conditions (2–8°C) but decomposes at 228°C . Avoid strong oxidizers due to redox reactivity .

- Copper(II) Acetate : Hygroscopic; prone to forming hydrates, which affects stoichiometry in reactions .

Spectroscopic Characterization

生物活性

Bis(2-aminoacetoxy)copper is a copper complex that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound, characterized by its coordination of copper ions with two bidentate ligands, exhibits various properties that could be harnessed for therapeutic applications.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of copper salts with 2-aminoacetic acid. The resulting complex features a central copper ion coordinated by two 2-aminoacetoxy ligands, leading to an octahedral geometry around the metal center. The coordination environment plays a crucial role in determining the biological activity of this compound.

Antitumor Activity

Recent studies have indicated that copper complexes, including this compound, exhibit significant antitumor properties. For instance, related copper complexes have demonstrated cytotoxic effects against various human cancer cell lines, showing IC50 values ranging from sub-micromolar to low micromolar levels. These complexes can potentially circumvent resistance mechanisms associated with traditional chemotherapeutics like cisplatin, suggesting alternative pathways of action such as paraptosis, a form of non-apoptotic cell death .

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | HCT-15 (Colon) | 0.02 - 8.4 | More effective in some cases |

| Related Cu(II) complexes | A375 (Melanoma) | 1.6 | Four-fold more effective than cisplatin |

Antimicrobial Activity

Copper complexes are known for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for copper complexes typically range between 15.62 mM to 62.5 mM/mL, indicating their potential as effective antimicrobial agents .

| Microorganism | MIC (mM/mL) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 15.62 - 62.5 | More effective than control |

| Escherichia coli | 15.62 - 62.5 | Comparable to standard antibiotics |

Antioxidant Activity

Copper complexes, including this compound, have been evaluated for their antioxidant capabilities. Studies report high reducing power and significant free radical scavenging activity, making them potential candidates for therapeutic applications targeting oxidative stress-related conditions .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules and influence cellular pathways:

- Cytotoxic Mechanisms : The interaction with DNA and induction of oxidative stress may lead to apoptosis or alternative cell death pathways.

- Antimicrobial Mechanisms : Copper ions can disrupt microbial cell membranes and interfere with essential metabolic processes.

- Antioxidant Mechanisms : The chelation properties of the complex may enhance its ability to neutralize free radicals.

Case Studies

- Antitumor Efficacy : A study demonstrated that this compound exhibited enhanced cytotoxicity against colon cancer cells compared to standard treatments, highlighting its potential as an alternative therapeutic agent.

- Antimicrobial Screening : In vitro tests showed that this compound was effective against multiple strains of bacteria, outperforming several conventional antibiotics in terms of MIC values.

- Oxidative Stress Reduction : Research indicated that this compound significantly reduced markers of oxidative stress in cellular models, suggesting its utility in conditions characterized by excessive oxidative damage.

常见问题

Q. What are the optimal methods for synthesizing Bis(2-aminoacetoxy)copper with high purity, and how can potential impurities be minimized?

Basic Research Question

Synthesis typically involves reacting copper salts (e.g., copper acetate) with glycine under controlled pH and temperature. For high purity, refluxing equimolar amounts of copper(II) acetate tetrahydrate and glycine in aqueous medium at pH 6–7 is recommended, followed by crystallization . Impurities like unreacted glycine or copper hydroxides can arise; these are minimized by strict pH control and vacuum filtration. Characterization via FT-IR (to confirm Cu-N/O bonds) and elemental analysis (to verify stoichiometry) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex matrices?

Basic Research Question

UV-Vis spectrophotometry (absorption peaks at ~250–300 nm for Cu²⁺-ligand charge transfer) and X-ray diffraction (for crystallographic data) are foundational . Advanced methods include ICP-MS for copper quantification and HPLC coupled with fluorescence detection for tracking degradation byproducts . For matrices like biological samples, dispersive liquid-liquid microextraction (DLLME) prior to analysis improves sensitivity .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are observed?

Basic Research Question

Stability is temperature- and humidity-sensitive. At 2–8°C in anhydrous, dark conditions, the compound remains stable for >6 months . Above 40°C, decomposition releases CO₂, NH₃, and CuO residues, confirmed via TGA-DSC and GC-MS . Contradictory solubility data (e.g., aqueous vs. alcohol solubility) may arise from polymorphic forms; controlled recrystallization studies are advised .

Q. What mechanistic insights explain the role of this compound in catalytic reduction reactions for environmental remediation?

Advanced Research Question

In nitro compound reduction, the Cu²⁺/Cu⁺ redox cycle facilitates electron transfer, converting nitrophenols to aminophenols. Kinetic studies (e.g., pseudo-first-order models) and in-situ XAFS reveal ligand-assisted stabilization of active Cu species . Competitive adsorption studies (e.g., using ZIF-8 frameworks) show enhanced catalytic efficiency due to high surface area and ligand coordination .

Q. How can researchers resolve contradictions in reported copper ion release rates from this compound in biological systems?

Advanced Research Question

Discrepancies arise from varying experimental models (e.g., in vitro vs. in vivo). Controlled biorelevant media (e.g., simulated gastric fluid) paired with ICP-OES tracking of Cu²⁺ release over time clarify kinetics . Computational modeling (DFT) of ligand dissociation energetics provides mechanistic context . Cross-validation using multiple detection methods (e.g., fluorescent probes vs. AAS) reduces methodological bias .

Q. What are the ecotoxicological implications of this compound in wastewater treatment systems, and how can its impact be mitigated?

Advanced Research Question

Copper ions inhibit microbial activity at >2 mg/L, disrupting nitrification in bioreactors . Toxicity assays (e.g., respirometry with activated sludge) quantify EC₅₀ values. Mitigation strategies include chelation with EDTA or encapsulation in biodegradable polymers to slow Cu²⁺ release . Life-cycle assessments (LCAs) comparing these strategies are critical for sustainability .

Q. How do methodological differences in copper quantification (e.g., AAS vs. colorimetric probes) affect data interpretation in this compound studies?

Advanced Research Question

AAS provides high accuracy for total copper but lacks speciation data. Colorimetric probes (e.g., coumarin-based fluorophores) selectively detect free Cu²⁺ but may interfere with organic ligands . Cross-method calibration using standard reference materials (e.g., NIST SRM 3114) and spiked recovery experiments resolves discrepancies .

Q. What experimental designs are optimal for studying the antioxidative vs. pro-oxidative effects of this compound in plant models?

Advanced Research Question

Dose-response studies in hydroponic systems (e.g., rice seedlings) with ROS markers (e.g., H₂O₂, MDA) and antioxidant enzyme assays (SOD, CAT) differentiate dual effects . Transcriptomic profiling (RNA-seq) identifies Cu-induced stress pathways, while isotopic labeling (⁶⁵Cu) tracks uptake and translocation .

属性

CAS 编号 |

13479-54-4 |

|---|---|

分子式 |

C4H10CuN2O4 |

分子量 |

213.68 g/mol |

IUPAC 名称 |

2-aminoacetic acid;copper |

InChI |

InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |

InChI 键 |

WGVOPTNBABZITL-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)N.C(C(=O)O)N.[Cu] |

规范 SMILES |

C(C(=O)O)N.C(C(=O)O)N.[Cu] |

沸点 |

Decomposes with gas evolution. (USCG, 1999) |

熔点 |

253.4 °F (USCG, 1999) |

Key on ui other cas no. |

13479-54-4 32817-15-5 |

物理描述 |

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |

Pictograms |

Irritant; Environmental Hazard |

相关CAS编号 |

56-40-6 (Parent) |

同义词 |

is(glycinato)copper(II) copper glycinate copper(II) bisglycinate cupric glycinate cupric glycinate, (SP-4-1)-isome |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。